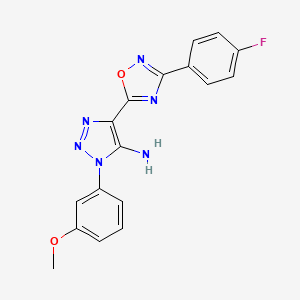

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex molecule that features a 1,2,4-oxadiazole and a 1,2,3-triazole ring system, which are both nitrogen-containing heterocycles known for their utility in pharmaceutical chemistry. The presence of a fluorophenyl group suggests potential for increased biological activity, while the methoxyphenyl moiety could influence the compound's physicochemical properties.

Synthesis Analysis

The synthesis of related fluorinated heterocyclic compounds has been explored in various studies. For instance, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the refluxing of 1,3,4-oxadiazole-2-thiol with a chloroethyl morpholine hydrochloride, as characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . Similarly, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been investigated, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic pathways . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For example, the crystal structure of a morpholine derivative with a 1,3,4-oxadiazole moiety was determined to belong to the monoclinic system with specific lattice parameters . X-ray analysis of fluorinated heterocycles has provided insight into the crystal packing of these compounds, which is valuable for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazoles with primary amines has been shown to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles under various conditions . Additionally, a photochemical methodology has been reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the fragmentation of the furazan ring and subsequent capture by a nitrogen nucleophile . These reactions are relevant to the synthesis and potential chemical transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocycles are influenced by the presence of fluorine atoms, which can increase the compound's stability and lipophilicity. The biological activity of related compounds has been screened, showing remarkable anti-TB activity and superior anti-microbial activity . The photoreactivity of fluorinated oxadiazoles has also been emphasized, with potential applications in the synthesis of target fluorinated structures . These properties are indicative of the potential utility of the compound in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

A substantial area of application for derivatives of 1,2,4-triazole and 1,2,4-oxadiazole, similar to the compound , is in antimicrobial studies. Compounds synthesized from 1,2,4-triazole and 1,2,4-oxadiazole derivatives have been screened for their antimicrobial activities. Some have exhibited promising results, displaying good or moderate activities against various microorganisms such as bacteria and fungi (Bektaş et al., 2007; Başoğlu et al., 2013; Kaneria et al., 2016; Hu et al., 2005; Demirbaş et al., 2010).

Anticancer Activities

Notably, the structural similarity of the compound to some 1,2,4-triazole and 1,2,4-oxadiazole derivatives suggests potential applications in anticancer research. A series of derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).

Energetic Materials

Some derivatives related to the compound have been investigated for their use in energetic materials, particularly for their heat of detonation and corresponding energetic salts (Cao et al., 2020; Cao et al., 2021).

Propiedades

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O2/c1-25-13-4-2-3-12(9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-7-11(18)8-6-10/h2-9H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMBWBZELMDWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)